4-(Aminomethyl)octane
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Overview
Description
4-(Aminomethyl)octane is an organic compound with the molecular formula C9H21N. It is a primary amine, characterized by an octane skeleton with an aminomethyl substituent at the fourth carbon position. This compound is known for its versatility in various chemical reactions and applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Aminomethyl)octane can be synthesized through several methods. One common approach involves the catalytic hydrogenation of suberonitrile in the presence of ammonia over heterogeneous cobalt catalysts. This reaction is typically carried out at temperatures ranging from 150 to 180°C and pressures between 50 to 180 bar .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves continuous or batchwise catalytic hydrogenation in a fixed-bed reactor, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
4-(Aminomethyl)octane has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a building block for bioactive molecules.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)octane involves its interaction with molecular targets and pathways. As a primary amine, it can act as a Bronsted base, accepting protons from donor molecules. This property allows it to participate in various biochemical reactions, influencing molecular pathways and cellular processes .
Comparison with Similar Compounds
Octamethylenediamine (Octane-1,8-diamine): This compound has a similar structure but with amino groups at both ends of the octane chain.
1,3,6-Tri(aminomethyl)hexane: Another related compound with three aminomethyl groups on a hexane backbone.
Uniqueness: 4-(Aminomethyl)octane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
2-propylhexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-3-5-7-9(8-10)6-4-2/h9H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEUXLBCXLPVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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